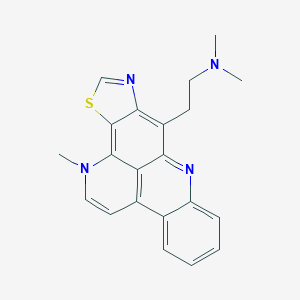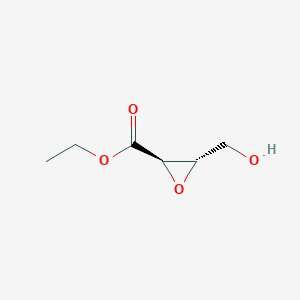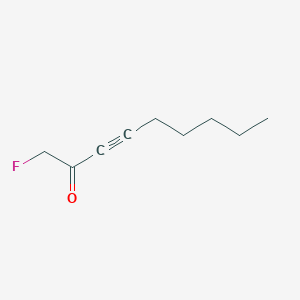
1-Fluoronon-3-YN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoronon-3-YN-2-one is a synthetic compound used in scientific research for its unique properties. This compound has gained attention for its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mechanism Of Action
The mechanism of action of 1-Fluoronon-3-YN-2-one is not well understood. However, it is believed to act as a Michael acceptor, which can react with various nucleophiles such as thiols and amines. It has also been reported to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Fluoronon-3-YN-2-one are not well studied. However, it has been reported to exhibit antitumor, antiviral, and antibacterial activity. It has also been reported to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Fluoronon-3-YN-2-one in lab experiments are its unique properties and versatility. It can be used as a starting material for the synthesis of various biologically active compounds, polymers, and materials. It can also be used as a ligand for the synthesis of various metal complexes.
The limitations of using 1-Fluoronon-3-YN-2-one in lab experiments are its toxicity and instability. It is toxic and should be handled with care. It is also unstable and can decompose over time.
Future Directions
There are several future directions for the use of 1-Fluoronon-3-YN-2-one in scientific research. It can be used in the synthesis of new biologically active compounds with potential applications in medicine. It can also be used in the synthesis of new polymers and materials with unique properties. Further studies can also be conducted to understand the mechanism of action and biochemical and physiological effects of 1-Fluoronon-3-YN-2-one.
Synthesis Methods
The synthesis of 1-Fluoronon-3-YN-2-one involves the reaction of 1-nonyn-3-ol with a fluorinating agent. The most commonly used fluorinating agent is Selectfluor, which is a mild and selective fluorinating reagent. The reaction is carried out in the presence of a base and a solvent. The yield of 1-Fluoronon-3-YN-2-one is around 70-80%, and the purity can be improved by recrystallization.
Scientific Research Applications
1-Fluoronon-3-YN-2-one has been extensively used in scientific research due to its unique properties. It is a versatile compound that can be used in various fields, including medicinal chemistry, material science, and catalysis.
In medicinal chemistry, 1-Fluoronon-3-YN-2-one has been used as a starting material for the synthesis of various biologically active compounds. It has been reported to exhibit antitumor, antiviral, and antibacterial activity. It has also been used in the synthesis of inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase.
In material science, 1-Fluoronon-3-YN-2-one has been used as a building block for the synthesis of various polymers and materials. It has been used in the synthesis of poly(aryleneethynylene)s, which are fluorescent materials with potential applications in optoelectronics and sensing.
In catalysis, 1-Fluoronon-3-YN-2-one has been used as a ligand for the synthesis of various metal complexes. It has been used in the synthesis of palladium and rhodium complexes, which have been shown to exhibit catalytic activity in various reactions such as cross-coupling and hydrogenation reactions.
properties
CAS RN |
111423-30-4 |
|---|---|
Product Name |
1-Fluoronon-3-YN-2-one |
Molecular Formula |
C9H13FO |
Molecular Weight |
156.2 g/mol |
IUPAC Name |
1-fluoronon-3-yn-2-one |
InChI |
InChI=1S/C9H13FO/c1-2-3-4-5-6-7-9(11)8-10/h2-5,8H2,1H3 |
InChI Key |
BDCWKVCRFSBHAW-UHFFFAOYSA-N |
SMILES |
CCCCCC#CC(=O)CF |
Canonical SMILES |
CCCCCC#CC(=O)CF |
synonyms |
3-Nonyn-2-one, 1-fluoro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



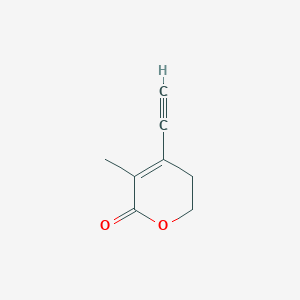
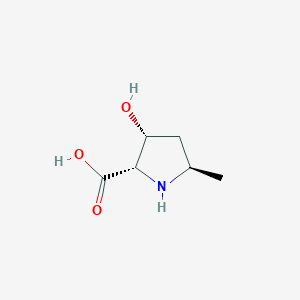
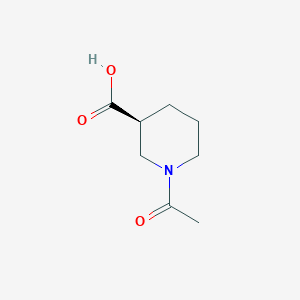
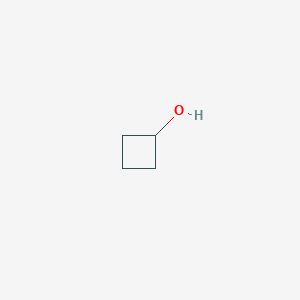
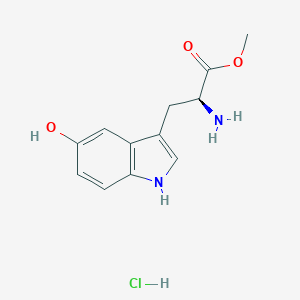
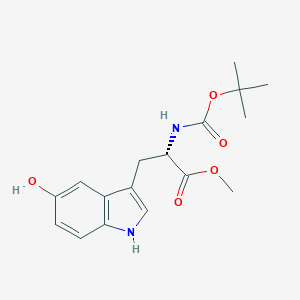
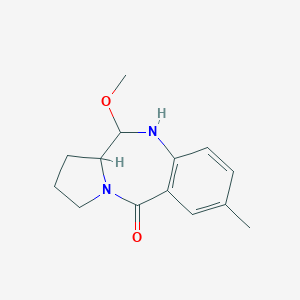
![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B46158.png)
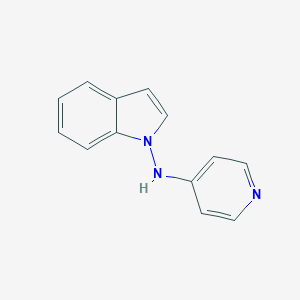
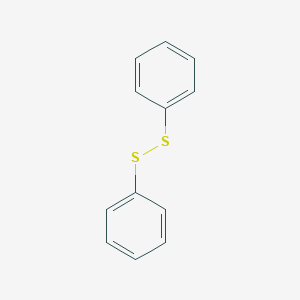
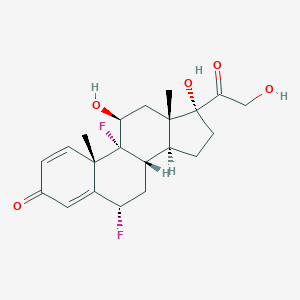
![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)
